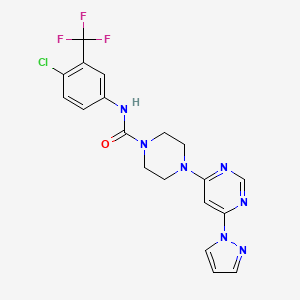
4-(6-(1H-pirazol-1-il)pirimidin-4-il)-N-(4-cloro-3-(trifluorometil)fenil)piperazin-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H17ClF3N7O and its molecular weight is 451.84. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Analgésica
Los compuestos con un grupo piperazina se han estudiado por sus posibles propiedades analgésicas. El grupo trifluorometilo puede mejorar la capacidad del compuesto para interactuar con los objetivos biológicos. La investigación podría explorar la eficacia de este compuesto en modelos de dolor en ratones, similar a estudios realizados en análogos relacionados de piperidinol .
Actividad Biológica
The compound 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies regarding this compound, highlighting its significance in pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is C20H23ClF3N7O, with a molecular weight of approximately 455.93 g/mol. The structure features a piperazine ring linked to a pyrimidine and pyrazole moiety, which is known to contribute to various biological activities.
Biological Activity Overview
Research indicates that derivatives of pyrazole and pyrimidine exhibit significant pharmacological properties, including:
- Anticancer Activity : Pyrazole derivatives have shown effectiveness against various cancer cell lines, including prostate and cervical cancers. The mechanism often involves the inhibition of specific kinases or enzymes critical for tumor growth and survival .
- Anti-inflammatory Effects : Compounds containing pyrazole rings have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Some studies indicate IC50 values as low as 0.02 μM for selective COX-2 inhibitors derived from pyrazole .
- Antimicrobial Properties : The presence of the pyrazole nucleus has been linked to antibacterial and antifungal activities, making these compounds potential candidates for treating infections .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression, similar to other pyrazole derivatives that have demonstrated this property .
- Receptor Modulation : It may also modulate receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds:
| Study | Findings | IC50 Values |
|---|---|---|
| Ma et al. (2014) | Evaluated herbicidal activity of pyrazole derivatives | Strongest activity at 1.90 mg/L against Pennisetum alopecuroides |
| Abdellatif et al. (2021) | Investigated anti-inflammatory properties | IC50 values ranged from 71.11 to 81.77 μg/mL compared to diclofenac |
| Recent Review (2022) | Summarized various biological activities of pyrazoles | Notable anticancer and antimicrobial activities reported |
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N7O/c20-15-3-2-13(10-14(15)19(21,22)23)27-18(31)29-8-6-28(7-9-29)16-11-17(25-12-24-16)30-5-1-4-26-30/h1-5,10-12H,6-9H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWJVFJSXFRIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














